Ethyl 2-(1-morpholinocyclopentyl)acetate
Description
Ethyl 2-(1-morpholinocyclopentyl)acetate is an ethyl ester derivative featuring a cyclopentane ring substituted with a morpholine group (a six-membered heterocycle containing one oxygen and one nitrogen atom) at the 1-position, linked to an acetate moiety. Such esters are often intermediates in pharmaceutical or agrochemical synthesis due to their tunable reactivity and stability.
Properties
IUPAC Name |
ethyl 2-(1-morpholin-4-ylcyclopentyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-17-12(15)11-13(5-3-4-6-13)14-7-9-16-10-8-14/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZATLWKHSZUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-morpholinocyclopentyl)acetate typically involves the esterification of 2-(1-morpholinocyclopentyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-morpholinocyclopentyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-morpholinocyclopentyl)acetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 2-(1-morpholinocyclopentyl)acetic acid and ethanol.
Reduction: 2-(1-morpholinocyclopentyl)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-morpholinocyclopentyl)acetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-morpholinocyclopentyl)acetate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The morpholine ring in the structure may play a role in binding to these targets, while the ester group may facilitate the compound’s entry into cells.
Comparison with Similar Compounds
Table 1: Key Comparisons
- Toxicity Considerations : Ethyl acetate itself shows developmental toxicity in zebrafish (EC₅₀: 0.2% concentration), but substituents in the target compound may mitigate or exacerbate effects.
Biological Activity
Ethyl 2-(1-morpholinocyclopentyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from various studies, including cytotoxicity, antibacterial effects, and antioxidant properties.
Chemical Structure and Properties
This compound is characterized by its unique morpholine and cyclopentane moieties, which are believed to contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 197.26 g/mol.
Cytotoxic Activity
Cytotoxicity studies are crucial for evaluating the potential of compounds as anticancer agents. This compound has shown promising results in various cancer cell lines:
- IC50 Values : The compound demonstrated significant cytotoxic activity with IC50 values of 13.5 µg/mL against HCT-116 (human colon cancer) and 25.3 µg/mL against HEP-2 (human laryngeal carcinoma) cell lines. For comparison, vinblastine, a standard chemotherapy drug, had IC50 values of 2.34 µg/mL for HCT-116 and 6.61 µg/mL for HEP-2 .
The classification of cytotoxic activity based on IC50 values is as follows:
- Highly active: IC50 ≤ 20 µg/mL
- Moderately active: IC50 21–200 µg/mL
- Weakly active: IC50 201–500 µg/mL
- Inactive: IC50 > 501 µg/mL
Based on these criteria, this compound can be classified as moderately active against the tested cell lines.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. The compound exhibited significant activity against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound showed a MIC value of 62.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. In comparison, ciprofloxacin, a commonly used antibiotic, had MIC values of 1.56 µg/mL for Gram-positive bacteria and 3.125 µg/mL for Gram-negative bacteria .
The effectiveness against other strains included:
- E. coli : MIC of 250 µg/mL
- Pseudomonas aeruginosa : MIC of 500 µg/mL
These results suggest that this compound may serve as a potential lead compound for developing new antibacterial agents.
Antioxidant Activity
Antioxidant activity is another important aspect of biological activity, as it relates to the compound's ability to scavenge free radicals:
- IC50 Values : The antioxidant activity was assessed with an IC50 value of approximately 78.7 µg/mL compared to ascorbic acid (IC50 = 10.6 µg/mL). The classification for antioxidant activity indicates that the tested compound is considered weakly active in this regard .
Summary Table of Biological Activities
| Biological Activity | IC50/MIC Values | Activity Level |
|---|---|---|
| Cytotoxicity (HCT-116) | 13.5 µg/mL | Moderately Active |
| Cytotoxicity (HEP-2) | 25.3 µg/mL | Moderately Active |
| Antibacterial (S. aureus) | 62.5 µg/mL | Strong |
| Antibacterial (E. coli) | 250 µg/mL | Moderate |
| Antibacterial (P. aeruginosa) | 500 µg/mL | Moderate |
| Antioxidant Activity | IC50 = 78.7 µg/mL | Weakly Active |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : A study demonstrated that compounds with similar structures often exhibit synergistic effects when combined with established chemotherapeutics, potentially enhancing therapeutic efficacy while reducing side effects.
- Antimicrobial Resistance : Given the rising concern over antibiotic resistance, research into novel compounds like this compound is critical for developing new treatments against resistant bacterial strains.
- Pharmacological Applications : As an intermediate in pharmaceutical synthesis, this compound holds promise for developing new medications targeting various diseases beyond cancer and bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
